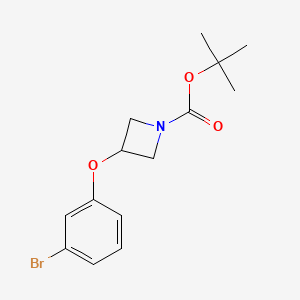

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDDWSLZVNLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Executive Summary

In contemporary medicinal chemistry and drug development, the azetidine ring has emerged as a premier bioisostere for larger, more metabolically susceptible heterocycles such as piperidines and pyrrolidines. The incorporation of an oxygen-linked aryl group at the 3-position of the azetidine ring alters the basicity (pKa) of the amine and modulates lipophilicity (LogP), often leading to enhanced pharmacokinetic profiles and increased half-life in microsomes[1].

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate serves as a highly versatile, orthogonally protected building block. The presence of the meta-bromo substituent provides a reliable handle for transition-metal-catalyzed cross-coupling, while the tert-butyloxycarbonyl (Boc) group ensures amine protection during basic or nucleophilic downstream transformations[2]. This guide details the structural properties, mechanistic synthesis, and downstream applications of this critical scaffold.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in organic solvents and chromatographic systems. The data below summarizes the core metrics required for handling and characterization[2].

| Property | Value |

| IUPAC Name | Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate |

| CAS Registry Number | 1227467-04-0 |

| Molecular Formula | C14H18BrNO3 |

| Molecular Weight | 328.2 g/mol |

| Typical Purity Specification | ≥ 95% (LC-MS / NMR) |

| Physical Form | Solid / Powder |

| Storage Conditions | Store long-term in a cool, dry place (Inert atmosphere recommended) |

| Structural Features | N-Boc protected amine, 3-aryloxy ether linkage, meta-bromo aryl halide |

Strategic Synthesis: The Mitsunobu Approach

Mechanistic Rationale

The synthesis of 3-aryloxyazetidines presents a unique steric and electronic challenge. Direct nucleophilic aromatic substitution (SNAr) between a 3-hydroxyazetidine and an aryl halide requires highly electron-deficient aryl rings (e.g., ortho/para-nitro or fluoro groups). Because 3-bromophenol lacks sufficient electron-withdrawing activation, SNAr is unviable. Conversely, converting the azetidine alcohol to a mesylate or tosylate followed by displacement with a phenoxide anion often leads to competitive elimination, yielding an undesired azetine byproduct due to the highly strained nature of the 4-membered ring[3].

Therefore, the 1 is the gold-standard methodology[1]. By utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is activated in situ. The reaction proceeds via an SN2 mechanism, ensuring a clean reaction profile without ring-opening or elimination side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Reagents :

-

Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

-

3-Bromophenol (1.1 equiv)

-

Triphenylphosphine (PPh3) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology :

-

Preparation & Activation : Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate, 3-bromophenol, and PPh3 in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cooling is critical to control the highly exothermic formation of the betaine intermediate between PPh3 and DIAD, preventing the thermal degradation of the azodicarboxylate reagent.

-

-

Reagent Addition : Add DIAD dropwise over 15-20 minutes. The solution will typically transition to a pale yellow color as the activated phosphonium species forms and reacts with the alcohol.

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours to ensure complete conversion.

-

In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

-

Validation Check: The desired product will be strongly UV-active due to the bromophenoxy group. The starting azetidine is not UV-active and can only be visualized via ninhydrin stain (requiring heat to locally deprotect the Boc group on the plate). Confirm the product mass via LC-MS (Expected[M+Na]+ = 350.0 / 352.0 m/z due to bromine isotopes).

-

-

Quench & Workup : Concentrate the THF under reduced pressure. Redissolve the crude residue in diethyl ether and wash with 1M NaOH (3x).

-

Causality: The basic aqueous wash deprotonates and removes any unreacted 3-bromophenol into the aqueous layer, significantly simplifying downstream purification.

-

-

Purification : Purify via silica gel flash chromatography.

-

Validation Check: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Elute with a shallow gradient of Hexanes/EtOAc (up to 20% EtOAc). Confirm the absence of TPPO in the final product via 1H NMR (ensure no massive multiplet at 7.4-7.7 ppm) or 31P NMR.

-

Downstream Applications in Drug Discovery

Once synthesized, Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate acts as a bifurcated hub for generating complex chemical libraries:

-

4 : The meta-bromo position is primed for palladium-catalyzed coupling with diverse aryl or heteroaryl boronic acids[4]. The Boc protecting group is highly stable to the basic conditions (e.g., K2CO3 or Cs2CO3) required for this transformation.

-

Amine Unmasking : Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane rapidly cleaves the Boc group[3]. The resulting secondary amine can subsequently be subjected to reductive amination, amide coupling, or sulfonylation to probe target binding pockets.

Workflow Visualization

Synthetic workflow and downstream functionalization of the azetidine building block.

References

-

[2] AK Scientific. 1227467-04-0 Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate AKSci 4133DT. Retrieved from:

-

[1] Benchchem. 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3. Retrieved from:

-

[3] Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from:

-

[4] Benchchem. A Comparative Guide to the Synthesis of 3-Alkoxy and Aryloxyazetidines. Retrieved from:

Sources

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (CAS No. 1227467-04-0) is a valuable building block in medicinal chemistry and drug discovery, prized for its unique azetidine scaffold.[1] The incorporation of this moiety can significantly influence the physicochemical properties, conformational rigidity, and metabolic stability of lead compounds. However, the strained four-membered azetidine ring, coupled with its functionalization, necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the material's properties, potential hazards based on analogous structures, and detailed protocols for its safe use, storage, and disposal.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The key identifiers and properties for tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1227467-04-0 | [1] |

| Molecular Formula | C14H18BrNO3 | [1][2] |

| Molecular Weight | 328.2 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Purity | Typically ≥95% for R&D use | [1] |

| Storage | Long-term in a cool, dry place. Some suppliers recommend inert atmosphere, 2-8°C. | [1][3] |

| Solubility | Data not available; likely soluble in common organic solvents. |

Hazard Identification and Risk Assessment

Inferred Hazards from Analogous Compounds

The following hazards are associated with structurally related tert-butyl-protected azetidine derivatives and should be considered as potential risks for the title compound:

| Hazard Classification | Hazard Statement | Analogous Compound(s) | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate | [8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate | [8] |

| Specific Target Organ Toxicity (Single Exposure) | H335/H336: May cause respiratory irritation | tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate | [8] |

Causality : The Boc-protected amine reduces the reactivity of the azetidine nitrogen. However, the core ring strain and the presence of a bromo-aromatic group mean the compound should be treated as a potential irritant and sensitizer. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins.

Caption: Risk assessment workflow for handling novel or poorly characterized compounds.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to ensure operator safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the inferred hazard profile.

-

Eye/Face Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[4][5]

-

Skin Protection : A standard laboratory coat must be worn and kept fastened.

-

Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[4][5][9] Use proper glove removal technique to avoid skin contact.

Engineering Controls

All manipulations of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][9]

Storage Conditions

-

General Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

-

Incompatible Materials : Avoid strong oxidizing agents and strong acids.[10][11]

-

Long-Term Storage : For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended by some suppliers, which can help prevent degradation from air and moisture.[3] Containers should be carefully resealed after use to prevent leakage.[5]

Experimental Workflow: A Step-by-Step Guide

This section outlines a self-validating protocol for the safe handling and use of the compound in a typical laboratory reaction.

Caption: Step-by-step workflow for safe laboratory handling of the compound.

Protocol Steps:

-

Preparation :

-

Don all required PPE: nitrile gloves, safety goggles, and a buttoned lab coat.

-

Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Assemble all necessary clean, dry glassware within the fume hood.

-

-

Weighing and Transfer :

-

Allow the container of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Carefully weigh the required amount of the compound on a weigh boat inside the fume hood. Avoid creating dust.

-

Transfer the solid to the reaction vessel using a powder funnel.

-

Rinse the weigh boat and funnel with the reaction solvent to ensure a complete and quantitative transfer.

-

-

Reaction and Workup :

-

Perform the chemical reaction under the specified conditions.

-

Upon completion, cool the reaction mixture to room temperature before workup.

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

-

Waste Disposal and Cleanup :

-

Dispose of all waste in appropriately labeled, sealed containers. Given the presence of bromine, this compound and its reaction waste should be segregated into a halogenated waste stream.

-

Decontaminate all glassware and surfaces that came into contact with the chemical.

-

Remove and dispose of contaminated gloves and other disposable materials in the designated solid waste container.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

-

Skin Contact : Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][9]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

-

Spill :

-

Evacuate the immediate area.

-

Wear appropriate PPE, including a respirator if necessary.[9]

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop up the absorbed material into a sealed container for hazardous waste disposal.[9]

-

Ventilate the area and wash the spill site after material pickup is complete.[9]

-

References

-

NextSDS. (n.d.). tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate — Chemical Substance Information. [Link]

-

NextSDS. (n.d.). tert-butyl 3-(bromomethylidene)azetidine-1-carboxylate — Chemical Substance Information. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

-

J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate. [Link]

Sources

- 1. 1227467-04-0 Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate AKSci 4133DT [aksci.com]

- 2. PubChemLite - Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (C14H18BrNO3) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate | 1227381-94-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. nextsds.com [nextsds.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 3-(3-Bromophenoxy)azetidine Derivatives in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

The transition from highly planar, lipophilic heterocycles to more compact, sp³-rich scaffolds is a defining trend in contemporary drug discovery. Among these, the azetidine ring has emerged as a privileged bioisostere, offering an optimal balance of conformational rigidity and favorable physicochemical properties. This technical guide explores the specific role of 3-(3-bromophenoxy)azetidine derivatives. By dissecting its pharmacophoric elements, reviewing its impact on pharmacokinetics (PK), and detailing its application in parallel synthesis, this whitepaper provides a comprehensive framework for medicinal chemists leveraging this building block in lead optimization.

The Rationale for Azetidine Scaffolds in Drug Design

Historically, medicinal chemistry relied heavily on piperidine, morpholine, and pyrrolidine rings. However, these larger saturated heterocycles often introduce liabilities such as high lipophilicity (LogP), poor metabolic stability, and off-target promiscuity (e.g., hERG channel inhibition).

The four-membered azetidine ring bridges the gap between the highly strained aziridine and the more flexible pyrrolidine. Its incorporation into drug candidates provides several field-proven advantages[1]:

-

Conformational Rigidity: The strained ring restricts the conformational freedom of substituents, presenting a pre-organized vector to the biological target. This lowers the entropic penalty upon binding, often increasing target affinity.

-

Reduced Lipophilicity: Contracting a piperidine or pyrrolidine to an azetidine generally lowers the partition coefficient (cLogP), which correlates directly with improved aqueous solubility and reduced non-specific binding.

-

Metabolic Stability: The azetidine nitrogen is sterically and electronically distinct, making it significantly more resistant to cytochrome P450 (CYP)-mediated N-dealkylation and α-carbon oxidation compared to larger secondary and tertiary amines[2].

Pharmacophore Deconstruction: 3-(3-Bromophenoxy)azetidine

The 3-(3-bromophenoxy)azetidine molecule is a highly modular building block designed specifically for fragment-based drug discovery and late-stage functionalization.

Figure 1: Logical breakdown of the 3-(3-bromophenoxy)azetidine pharmacophore.

The Azetidine Core

Acting as the primary structural anchor, the azetidine core replaces traditional basic amines. In central nervous system (CNS) drug discovery, this substitution is critical for tuning the basicity (pKa) of the amine, thereby optimizing the free brain-to-plasma ratio and minimizing P-glycoprotein (P-gp) efflux liability[3].

The Phenoxy Ether Linkage

The ether oxygen serves a dual purpose. First, it acts as a hydrogen bond acceptor, which is often crucial for interacting with kinase hinge regions or phosphodiesterase active sites[4]. Second, it provides a metabolically stable spacer that avoids the rapid hydrolysis associated with ester linkages or the rigid planarity of direct C-N/C-C biaryl bonds.

The 3-Bromo Aryl Handle

The bromine atom situated at the meta position of the phenyl ring transforms the molecule into a versatile electrophile. It is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly synthesize diverse libraries by coupling various boronic acids or amines without altering the optimized azetidine-ether core[5].

Quantitative Physicochemical Profiling

To illustrate the causality behind choosing an azetidine derivative over traditional rings, we must look at the quantitative shifts in physicochemical properties. The following table summarizes typical property modulations observed during lead optimization when a piperidine or pyrrolidine is contracted to an azetidine[2][6].

| Property / Liability | Piperidine/Pyrrolidine Analog | Azetidine Analog | Causality / Mechanism of Action |

| Lipophilicity (cLogP) | 3.5 – 4.5 | 2.0 – 3.0 | Removal of methylene units reduces overall hydrophobic surface area. |

| Kinetic Solubility (pH 7.4) | ~10 – 30 µg/mL | >90 µg/mL | Lower crystal lattice energy and reduced lipophilicity enhance solvation. |

| Intrinsic Clearance (CL_int) | High (CYP-mediated) | Low to Moderate | Steric hindrance and ring strain disfavor the formation of reactive iminium intermediates via α-oxidation. |

| hERG Inhibition (IC50) | < 1 µM (High Risk) | > 10 µM (Low Risk) | Altered spatial geometry of the basic amine disrupts the critical pharmacophore required for hERG potassium channel binding. |

| Brain Penetrance (L/P) | Often < 0.5 (P-gp substrate) | ≥ 1.0 | Reduced hydrogen bond donor count and optimized pKa mitigate efflux transporter recognition. |

Experimental Workflow: Suzuki-Miyaura Diversification

The primary utility of 3-(3-bromophenoxy)azetidine lies in its ability to undergo late-stage diversification. Below is a self-validating, step-by-step protocol for the Suzuki-Miyaura cross-coupling of the 3-bromophenoxy moiety with aryl boronic acids, optimized for mild, aqueous conditions to preserve the integrity of the azetidine ring[5].

Step-by-Step Methodology

Reagents Required:

-

N-Boc-3-(3-bromophenoxy)azetidine (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.5 equiv)

-

Palladium Catalyst: Pd(OAc)₂ (5 mol%) or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: Aqueous DMF (4:1 v/v) or 1,4-Dioxane/H₂O

Protocol:

-

Reaction Preparation: In a flame-dried Schlenk tube or microwave vial, add N-Boc-3-(3-bromophenoxy)azetidine (0.5 mmol) and the selected aryl boronic acid (0.75 mmol).

-

Catalyst & Base Addition: Add the inorganic base (Na₂CO₃, 1.5 mmol) and the palladium catalyst (0.025 mmol).

-

Degassing: Cap the vessel with a rubber septum. Evacuate the atmosphere and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen, which can degrade the active Pd(0) species.

-

Solvent Introduction: Inject the degassed solvent mixture (e.g., 2.5 mL of 4:1 DMF/H₂O) via syringe.

-

Heating & Agitation: Replace the septum with a Teflon screw cap. Heat the reaction mixture to 80°C (or 37°C if using specialized mild aqueous ligands) under vigorous magnetic stirring for 12–18 hours.

-

Reaction Monitoring: Monitor the consumption of the aryl bromide via LC-MS or TLC.

-

Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with distilled water (3 x 10 mL) and brine (10 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the diversified 3-(3-arylphenoxy)azetidine derivative.

Figure 2: Standardized workflow for the Suzuki-Miyaura diversification of 3-(3-bromophenoxy)azetidines.

Case Studies in Drug Discovery

The theoretical benefits of the phenoxyazetidine scaffold translate directly into clinical and preclinical success across various therapeutic areas.

PDE9A Inhibitors for Cognitive Disorders

Phosphodiesterase 9A (PDE9A) is a CNS target for Alzheimer's disease and schizophrenia. During the optimization of a series of PDE9A inhibitors, researchers discovered that traditional 4-phenylpiperidine motifs suffered from poor brain penetrance. By replacing the piperidine with a 3-phenoxyazetidine motif, the medicinal chemistry team achieved a dramatic improvement. The azetidine oxygen linker provided a crucial order-of-magnitude increase in potency (IC50 = 14 nM) compared to pyrrolidine analogs. Furthermore, the optimized azetidine candidate demonstrated a free brain/free plasma ratio of ≥1 in rat models, successfully mitigating the CNS penetration risks associated with earlier compounds[4].

Inhaled DDR1/2 Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

In the quest for inhaled Discoidin Domain Receptor (DDR) inhibitors, researchers utilized an azetidine scaffold to overcome the limitations of indoline and pyrrolidine precursors. The contraction to the azetidine ring significantly reduced lipophilicity and eliminated stereogenic complexity. Most importantly, the azetidine core improved kinase selectivity and minimized hERG liability (cardiotoxicity), delivering a highly tractable chemotype with excellent lung retention and minimal systemic exposure[6].

DGAT2 Inhibitors for Metabolic Diseases

In the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for nonalcoholic steatohepatitis (NASH), a piperidine ring was replaced with an azetidine to lower intrinsic clearance. While the azetidine successfully improved the overall physicochemical properties and reduced lipophilicity, researchers had to carefully monitor CYP-mediated α-carbon oxidation, demonstrating the nuanced reality of scaffold hopping in drug design[2].

Conclusion

The 3-(3-bromophenoxy)azetidine building block represents a masterclass in modern medicinal chemistry design. By combining the rigid, low-lipophilicity profile of the azetidine ring with the synthetic versatility of a meta-bromophenoxy handle, it empowers researchers to rapidly navigate complex structure-activity relationship (SAR) landscapes. Whether optimizing for brain penetrance, mitigating hERG toxicity, or escaping the "flatland" of highly planar molecules, this scaffold remains an indispensable tool in the pursuit of safer, more efficacious therapeutics.

References

-

Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

-

A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at:[Link]

-

Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. Available at:[Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate: Molecular Weight, Exact Mass Calculation, and Analytical Workflows

Executive Summary & Chemical Identity

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged, conformationally restricted scaffold. By replacing larger, more flexible heterocycles (like piperidine or pyrrolidine) with the sp³-rich four-membered azetidine ring, drug developers can significantly improve a molecule's pharmacokinetic profile, enhancing metabolic stability and aqueous solubility while lowering lipophilicity [1].

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (Chemical Formula: C₁₄H₁₈BrNO₃) is a highly versatile synthetic building block. It combines three critical functional domains:

-

The Azetidine Core: Provides the rigid spatial vector for downstream pharmacophore presentation.

-

The N-Boc (tert-butyloxycarbonyl) Group: Offers orthogonal protection of the secondary amine, preventing unwanted side reactions during cross-coupling.

-

The 3-Bromophenoxy Moiety: Serves as a reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly expand chemical space.

Caption: Structural assembly logic of the target azetidine molecule.

Quantitative Mass Calculations: Average vs. Exact Mass

A critical requirement in drug development is the rigorous analytical verification of synthetic intermediates. To do this, researchers must distinguish between the Average Molecular Weight (MW) —used for stoichiometric calculations during synthesis—and the Monoisotopic Exact Mass —used for High-Resolution Mass Spectrometry (HRMS) identification [2].

Causality of Mass Discrepancies

Bromine is a unique halogen because it exists naturally as two major stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

Average Molecular Weight uses the weighted average of all isotopes (e.g., Br = 79.904 g/mol ).

-

Exact Mass uses the mass of the most abundant, lowest-mass isotope for each element (e.g., ⁷⁹Br = 78.918336 Da).

The following tables summarize the quantitative data derived from the NIST Atomic Weights and Isotopic Compositions database [2].

Table 1: Monoisotopic Exact Mass Calculation (for HRMS)

| Element | Primary Isotope | Quantity | Exact Mass (Da) | Total Contribution (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 14 | 12.000000 | 168.000000 |

| Hydrogen | ¹H | 18 | 1.007825 | 18.140850 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Bromine | ⁷⁹Br | 1 | 78.918336 | 78.918336 |

| Total (⁷⁹Br) | | | | 327.047005 |

Note: Due to the ⁸¹Br isotope (Exact Mass: 80.916291 Da), a secondary monoisotopic peak will appear at exactly 329.044960 Da .

Table 2: Average Molecular Weight Calculation (for Stoichiometry)

| Element | Standard Atomic Weight | Quantity | Total Contribution ( g/mol ) |

|---|---|---|---|

| Carbon | 12.011 | 14 | 168.154 |

| Hydrogen | 1.008 | 18 | 18.144 |

| Nitrogen | 14.007 | 1 | 14.007 |

| Oxygen | 15.999 | 3 | 47.997 |

| Bromine | 79.904 | 1 | 79.904 |

| Total | | | 328.206 |

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, an LC-HRMS protocol must be employed. This protocol is designed as a self-validating system : the presence of the molecule is confirmed not just by the exact mass, but by the mandatory ~1:1 isotopic doublet caused by the ⁷⁹Br/⁸¹Br ratio. If this doublet is absent, the signal is a false positive or an impurity.

Caption: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Step-by-Step LC-HRMS Methodology

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of H₂O/MeOH. Causality: Methanol ensures complete solvation of the lipophilic Boc and phenoxy groups, while the dilution prevents detector saturation and ion suppression.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as a proton source to facilitate positive electrospray ionization (ESI+).

-

Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Caution: Boc-protected amines are prone to in-source fragmentation (loss of isobutylene and CO₂, -100 Da). Keep the cone voltage low (e.g., 20-30 V) to preserve the intact parent ion.

-

Mass Detection & Self-Validation: Scan from m/z 100 to 800 using a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Validation Check 1 (Exact Mass): Look for the protonated adduct [M+H]⁺. The calculated m/z is 327.0470 (neutral) + 1.0073 (proton) = 328.0543 .

-

Validation Check 2 (Isotope Pattern): You must observe a twin peak at 330.0522 ([M(⁸¹Br)+H]⁺) of roughly equal intensity (approx. 97% relative abundance to the ⁷⁹Br peak).

-

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is its role as an electrophile in palladium-catalyzed cross-coupling reactions. The following protocol details a standard Suzuki-Miyaura coupling to install an aryl group at the 3-position of the phenoxy ring[3].

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (1.0 equiv, 328.2 mg, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 equiv, 276.4 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv, 36.6 mg, 0.05 mmol). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents unwanted dehalogenation side-reactions common with electron-rich aryl bromides.

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while the 20% water fraction is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive boronate complex during transmetalation.

-

Heating & Monitoring (Self-Validation): Purge the flask with Nitrogen for 5 minutes. Heat the mixture to 90 °C for 4–6 hours. Monitor the disappearance of the starting material (Rf ≈ 0.6 in 4:1 Hexanes/EtOAc) via Thin Layer Chromatography (TLC). The reaction is validated as complete when the starting material spot is entirely consumed.

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central (NIH). URL:[Link]

-

NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Data.gov (National Institute of Standards and Technology). URL:[Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC). URL:[Link]

Mechanism of action for azetidine-1-carboxylate building blocks in pharmaceutical synthesis

Azetidine-1-Carboxylates in Pharmaceutical Synthesis: A Mechanistic and Practical Guide

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various heterocyclic systems available to medicinal chemists, the azetidine ring—a four-membered saturated nitrogen-containing heterocycle—has emerged as a privileged scaffold.[1] Initially considered a synthetic curiosity due to its inherent ring strain, the azetidine motif is now strategically incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity.[1][2][3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature the azetidine core, underscoring its therapeutic significance.[2]

This guide focuses on azetidine-1-carboxylate building blocks, typically protected with a tert-butoxycarbonyl (Boc) or a similar group. This N-functionalization not only renders the strained ring more stable for handling and storage but also fundamentally governs its reactivity. By understanding the core mechanisms of action—from strain-release ring-opening to directed C-H functionalization—researchers can unlock the full potential of these versatile synthons to construct novel and complex molecular architectures.

Fundamental Properties of the Azetidine-1-Carboxylate Scaffold

The utility of azetidine-1-carboxylates in synthesis is dictated by a unique interplay of structural and electronic factors.

-

Ring Strain: The azetidine ring possesses significant strain energy (approximately 26 kcal/mol), which is intermediate between the highly reactive aziridine and the more flexible pyrrolidine.[4] This stored energy is a thermodynamic driving force for ring-opening reactions, providing a powerful tool for constructing linear amine derivatives under specific conditions.[4][5]

-

Conformational Rigidity: Unlike more flexible five- and six-membered rings, the four-membered azetidine ring has a constrained, puckered conformation.[3][6] When incorporated into a larger molecule, this rigidity reduces the number of accessible conformations, which can decrease the entropic penalty of binding to a biological target and thus improve potency and selectivity.[3][7]

-

Electronic Effects of the N-Carboxylate Group: The N-Boc group is strongly electron-withdrawing. This has two critical consequences:

-

It significantly reduces the nucleophilicity and basicity of the ring nitrogen, protecting it from unwanted side reactions and making the building block bench-stable.[4]

-

It increases the acidity of the protons on the adjacent α-carbons (C2 and C4), enabling regioselective deprotonation with strong bases to create a nucleophilic center for further functionalization.[8][9]

-

Core Mechanistic Pathways and Synthetic Operations

Azetidine-1-carboxylate building blocks offer three primary manifolds of reactivity that medicinal chemists can exploit. The choice of reaction conditions dictates which pathway is followed, allowing for precise control over the synthetic outcome.

Caption: Core synthetic pathways for azetidine-1-carboxylate building blocks.

Pathway A: N-Deprotection and Subsequent Functionalization

The most straightforward operation is the removal of the N-carboxylate protecting group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the parent secondary amine. This newly revealed nucleophilic nitrogen is a key handle for introducing further diversity through reactions like N-alkylation, N-acylation, reductive amination, or its incorporation into larger pharmacophores.

Pathway B: Strain-Release via Ring-Opening of Activated Azetidinium Ions

The inherent ring strain of azetidines can be harnessed to synthesize highly functionalized, stereodefined acyclic amines.[10] This process is not spontaneous and requires activation of the ring nitrogen to transform the amino group into a better leaving group.

The mechanism proceeds in two distinct steps:

-

Formation of an Azetidinium Ion: The nitrogen atom is quaternized by reaction with an alkylating agent (e.g., methyl triflate) or protonated with a strong acid.[10][11] This creates a highly reactive azetidinium ion intermediate.

-

Nucleophilic Ring-Opening: The positively charged, strained azetidinium ion becomes highly susceptible to SN2 attack by a wide range of nucleophiles (e.g., azides, amines, alkoxides).[10][12] The reaction proceeds with cleavage of a C-N bond, relieving the ring strain.

The regioselectivity of the nucleophilic attack is a critical consideration. In asymmetrically substituted azetidinium ions, the nucleophile generally attacks the less sterically hindered carbon (e.g., the unsubstituted C4 position over a substituted C2 position).[10] However, electronic factors can also play a role, and DFT calculations have proven effective in predicting the outcome of these reactions.[10][12]

Caption: Mechanism of strain-release ring-opening via an azetidinium ion.

Pathway C: Direct Ring Functionalization via C-H Activation

The electron-withdrawing N-Boc group enables the direct functionalization of the azetidine ring itself, most notably through α-lithiation. The treatment of an N-Boc-2-arylazetidine with a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) at low temperatures results in the regioselective deprotonation at the C2 position.[8][13]

This generates a configurationally labile but chemically stable carbanion.[14] This lithiated intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a substituent at the C2 position, leading to the formation of valuable 2,2-disubstituted azetidines.[8][13] This method provides a powerful route to constrained peptidomimetics and spirocyclic systems.[13][15]

Applications in Drug Synthesis: Case Studies

The mechanistic principles described above are not merely theoretical; they are routinely applied in the synthesis of marketed pharmaceuticals.

| Drug | Therapeutic Class | Role of Azetidine Moiety | Synthetic Pathway Utilized |

| Cobimetinib | MEK1/2 Inhibitor (Oncology) | Provides metabolic stability and orients key pharmacophoric groups for optimal target binding.[3] | N-Deprotection and Acylation |

| Azelnidipine | Calcium Channel Blocker (Hypertension) | Acts as a rigid scaffold and improves the pharmacokinetic profile.[3][7] | N-Deprotection and Esterification |

| Baricitinib | JAK Inhibitor (Autoimmune) | Serves as a key structural element contributing to potency and selectivity.[2] | N-Functionalization |

Case Study: Synthesis of Cobimetinib

The synthesis of the anticancer drug Cobimetinib provides a clear example of Pathway A. The process begins with a chiral N-Cbz protected 3-hydroxyazetidine derivative. Following a Grignard addition and chiral resolution, the Cbz protecting group is removed via palladium-catalyzed hydrogenation.[16] This exposes the secondary azetidine nitrogen, which is then acylated with a substituted acid chloride to form the final amide bond, completing the synthesis of the drug.[16]

Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Boc-Deprotection of an Azetidine-1-carboxylate (Pathway A)

-

Materials:

-

N-Boc-azetidine derivative (1.0 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in Dioxane (5-10 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the N-Boc-azetidine derivative in DCM or dioxane.

-

Add the acid (TFA or HCl in dioxane) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring for the consumption of starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM or ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with additional solvent.

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate to yield the crude azetidine product, which can be used directly or purified by chromatography.

-

Protocol 2: General Procedure for α-Lithiation and Alkylation of N-Boc-Azetidine (Pathway C)[8][13][14]

-

Materials:

-

N-Boc-2-arylazetidine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi, 1.1-1.3 eq) in cyclohexane

-

Electrophile (e.g., methyl iodide, benzyl bromide, 1.2-1.5 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-Boc-2-arylazetidine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the s-BuLi solution dropwise over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the anion.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise to the solution at -78 °C.

-

Continue stirring at -78 °C for 1-3 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature, then extract the product with ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Conclusion

Azetidine-1-carboxylate building blocks are far more than simple cyclic amines; they are sophisticated synthons whose reactivity can be precisely controlled through an understanding of their underlying mechanisms. The interplay between ring strain, conformational rigidity, and the electronic influence of the N-protecting group allows chemists to employ these scaffolds in strain-releasing ring-openings, direct C-H functionalizations, or as stable cores for further elaboration. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the strategic application of azetidine-1-carboxylates will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.

- Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. Benchchem.

- Azetidines in Drug Discovery. PharmaBlock.

- Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. ElectronicsAndBooks.

- Azetidines. Enamine.

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.

- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithi

- An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Synfacts.

- Azetidines of pharmacological interest. (2021). PubMed.

- Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). PubMed.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.

- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015).

- Conformational preferences of proline analogues with different ring size. (2007). PubMed.

- PREPARATION AND SYNTHETIC APPLIC

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. img01.pharmablock.com [img01.pharmablock.com]

A Technical Guide to the Crystallographic and Conformational Analysis of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Foreword: Unveiling the Three-Dimensional Architecture of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain and defined puckered conformation offer a unique structural scaffold that can impart favorable physicochemical properties to drug candidates.[3] Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate represents a key intermediate, combining the rigid azetidine core with a substituted aromatic moiety, making its precise three-dimensional structure of significant interest to researchers in drug discovery and development.

This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic data and 3D conformation of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate. While a public crystal structure for this specific molecule is not currently available, this document will serve as an in-depth, practical guide for researchers to obtain and interpret this critical data. We will delve into the strategic considerations for synthesis and crystallization, the technical details of single-crystal X-ray diffraction, and the subsequent conformational analysis, thereby providing a complete roadmap for characterizing this and similar small molecules.

Part 1: Synthesis and Crystallization Strategy

The journey to elucidating a molecule's 3D structure begins with its synthesis and the subsequent growth of high-quality single crystals. The synthetic route to Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3-bromophenol.

Synthetic Approach: A Pathway to the Target Molecule

A common and effective method for the synthesis of the title compound involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 3-bromophenol under Mitsunobu conditions or by Williamson ether synthesis. The choice of reaction conditions is critical to ensure high yield and purity, which are prerequisites for successful crystallization.

Experimental Protocol: Synthesis of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

-

Reactant Preparation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and 3-bromophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.2 eq.).

-

Mitsunobu Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] For a molecule like Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, which possesses both rigid and flexible components, a systematic screening of crystallization conditions is paramount.

Table 1: Recommended Crystallization Techniques and Conditions

| Crystallization Technique | Solvent System(s) | Temperature | Rationale |

| Slow Evaporation | Dichloromethane, Ethyl Acetate, Acetone | Room Temperature | Simple and effective for moderately soluble compounds. |

| Vapor Diffusion (Hanging or Sitting Drop) | Precipitant: Hexanes, Heptane, Diethyl EtherSolvent: Dichloromethane, Toluene | Room Temperature or 4 °C | Allows for a gradual increase in supersaturation, promoting slow crystal growth. |

| Cooling Crystallization | Saturated solution in a solvent like isopropanol or a mixture of ethanol/water. | Gradual cooling from an elevated temperature to 4 °C or -20 °C. | Exploits the temperature-dependent solubility of the compound. |

dot

Caption: Workflow from synthesis to conformational analysis.

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

Data Collection and Processing

A suitable single crystal of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (100 K). X-ray diffraction data are collected using a diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For small organic molecules, direct methods are typically successful in determining the initial phases of the structure factors, which leads to an initial electron density map.

dot

Caption: The process of crystal structure solution and refinement.

The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Part 3: Conformational Analysis: Deciphering the 3D Shape

Once the crystal structure is solved, a detailed analysis of the molecule's 3D conformation can be performed. This provides invaluable insights into its shape, flexibility, and potential interactions with biological targets.

Azetidine Ring Puckering

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain.[3] The degree of puckering can be quantified by the ring-puckering amplitude and phase. For Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, the puckering will be influenced by the substituents at the 1 and 3 positions.

Torsional Angles and Overall Conformation

Key torsional angles define the overall shape of the molecule. Of particular interest are the torsional angles involving the C-O bond connecting the phenoxy group to the azetidine ring and the N-C(O) bond of the tert-butoxycarbonyl (Boc) protecting group. These angles determine the relative orientation of the aromatic ring and the bulky Boc group with respect to the azetidine core.

Table 2: Key Conformational Parameters to Analyze

| Parameter | Description | Expected Observations |

| Azetidine Ring Puckering Angle | The dihedral angle between the C-N-C and C-C-C planes of the ring. | A non-zero value, indicating a puckered conformation. |

| C(azetidine)-O-C(aryl)-C(aryl) Torsion Angle | Defines the orientation of the 3-bromophenoxy group. | Influenced by steric and electronic factors. |

| C(azetidine)-N-C(Boc)-O(Boc) Torsion Angle | Determines the orientation of the Boc protecting group. | Likely to adopt a conformation that minimizes steric hindrance. |

Conclusion: From Synthesis to Structure-Function Insights

This technical guide has outlined a comprehensive and systematic approach to determining the crystallographic data and 3D conformation of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution molecular structure. The subsequent conformational analysis provides critical insights into the molecule's three-dimensional architecture, which is fundamental for understanding its chemical reactivity and potential as a building block in the design of novel therapeutics. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small organic molecules, empowering scientists in their quest to understand and manipulate molecular structure for scientific advancement.

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

- PubChem. (n.d.). tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

de la Figuera, N., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1279–1288. [Link]

-

Hartlieb, K. J., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(46), 14553–14557. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130–2150. [Link]

- Sigma-Aldrich. (n.d.). tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 3-bromoazetidine-1-carboxylate. National Center for Biotechnology Information.

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195–214. [Link]

- AK Scientific, Inc. (n.d.). Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

-

Urban, M., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3327–3341. [Link]

- BenchChem. (n.d.). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.

- R Discovery. (n.d.). Configuration and conformation isomerism of azetidines.

- ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- MilliporeSigma. (n.d.). tert-Butyl 3-bromoazetidine-1-carboxylate.

- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

-

MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10896. [Link]

-

blowing, d. m. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(4), 177–185. [Link]

- MilliporeSigma. (n.d.). tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate.

- ResearchGate. (2007). (PDF) tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 3-(aminooxy)azetidine-1-carboxylate. National Center for Biotechnology Information.

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

- MedChemExpress. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

- AChemBlock. (n.d.). tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 97%.

- BLDpharm. (n.d.). 253176-93-1|tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate.

- BLDpharm. (n.d.). 1227467-04-0|tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azolifesciences.com [azolifesciences.com]

Application Note: A Comprehensive Protocol for the Boc Deprotection of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities.[1][2] Its widespread application stems from its robustness under a multitude of reaction conditions and its susceptibility to facile cleavage under acidic conditions.[1][3] This application note provides a detailed, field-proven protocol for the efficient deprotection of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and a thorough understanding of the underlying chemical principles to ensure reproducible and high-yielding results.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is most commonly achieved through acidolysis, typically employing a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6][7] The reaction proceeds via a well-established four-step mechanism:

-

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[1][8]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7][8]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][8] This is an entropically favorable process that drives the reaction to completion.

-

Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction medium to form the corresponding salt, in this case, the trifluoroacetate or hydrochloride salt of 3-(3-bromophenoxy)azetidine.[1][8]

The tert-butyl cation generated can potentially lead to side reactions, such as the alkylation of nucleophilic residues, though this is less of a concern with the present substrate.[6][7]

Experimental Protocol

This protocol outlines the acid-catalyzed deprotection of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate using trifluoroacetic acid in dichloromethane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate | ≥95% | Commercially Available | Starting material. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Should be dry to prevent side reactions. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Standard Supplier | Corrosive and hygroscopic. Handle with care in a fume hood. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Standard Supplier | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Standard Supplier | For drying the organic phase. |

| Diethyl Ether | ACS Reagent Grade | Standard Supplier | For precipitation/trituration of the product salt. |

| Toluene | ACS Reagent Grade | Standard Supplier | For azeotropic removal of residual TFA. |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Place the flask in an ice bath and cool the solution to 0 °C.

-

-

Addition of Trifluoroacetic Acid (TFA):

-

While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq) to the cooled solution. A common and effective mixture is a 1:1 (v/v) ratio of DCM to TFA.[6] The addition should be done dropwise to control any potential exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-3 hours.

-

-

Work-up and Isolation:

-

Method A: Isolation as the TFA Salt

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene to the residue and concentrate again. Repeat this azeotropic removal process two to three times.[6]

-

The resulting oil or solid is the trifluoroacetate salt of 3-(3-bromophenoxy)azetidine, which is often of sufficient purity for use in subsequent steps. If a solid is desired, trituration with cold diethyl ether can induce precipitation.[9]

-

-

Method B: Isolation as the Free Amine

-

After concentrating the reaction mixture, carefully neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (CO₂).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 3-(3-bromophenoxy)azetidine.

-

-

Purification of the Azetidine Product

The resulting 3-(3-bromophenoxy)azetidine, particularly in its free base form, may be a polar compound.[10] If further purification is necessary, column chromatography on silica gel can be employed. Due to the basic nature of the amine, streaking on the silica gel may occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., ethyl acetate/hexanes).[10]

Visualizing the Workflow

The following diagram illustrates the key stages of the Boc deprotection protocol.

Caption: Experimental workflow for the Boc deprotection of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate.

Trustworthiness and Self-Validation

To ensure the success of this protocol, several checkpoints are integrated:

-

Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time data on the consumption of the starting material, preventing incomplete reactions or unnecessary prolongation, which could lead to side product formation.

-

Azeotropic Removal of TFA: The repeated co-evaporation with toluene is a critical step for ensuring that the highly acidic and potentially reactive TFA is thoroughly removed when isolating the TFA salt.

-

Careful Neutralization: When isolating the free amine, the slow and careful addition of a basic solution is crucial to control the exothermic neutralization reaction and prevent degradation of the product.

-

Use of Anhydrous Solvents: The use of dry DCM is important as water can interfere with the reaction and the work-up.

Conclusion

The acid-catalyzed deprotection of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is a robust and reliable transformation. By carefully controlling the reaction conditions and employing the appropriate work-up procedure, high yields of the desired 3-(3-bromophenoxy)azetidine product can be consistently achieved. This protocol provides a comprehensive guide with built-in validation steps to aid researchers in successfully performing this critical synthetic step.

References

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). ScienceDirect. Available at: [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

-

Ley, S. V., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

-

Singh, R. K., et al. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Scientific Reports. Available at: [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

-

University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

-

National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

-

ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2018, July 19). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

-

Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

-

ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Available at: [Link]

-

ISRN Organic Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mcours.net [mcours.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Suzuki-Miyaura cross-coupling reaction conditions for 3-(3-bromophenoxy)azetidine-1-carboxylate

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 3-(3-Bromophenoxy)azetidine-1-carboxylate

Executive Summary

This application note details optimized, scalable protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate. As a highly versatile intermediate in medicinal chemistry, the azetidine core presents specific chemoselectivity challenges, particularly regarding the acid-labile Boc-protecting group and the steric/electronic environment of the meta-substituted aryl ether. We provide two validated methodologies utilizing Pd(dppf)Cl₂ and XPhos Pd G2 catalyst systems, complete with mechanistic rationales, safety considerations, and step-by-step procedures.

Substrate Profiling & Mechanistic Rationale

The target substrate, tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, features three critical domains that dictate the reaction conditions:

-

The Aryl Bromide: The bromide is located meta to the azetidine ether linkage. While the ether oxygen is a resonance donor, its meta positioning renders its influence primarily inductive (electron-withdrawing). This slightly activates the C–Br bond toward oxidative addition by palladium, making it a highly compliant electrophile.

-

The Boc-Protected Azetidine: The tert-butyloxycarbonyl (Boc) group is completely stable under the basic conditions required for Suzuki-Miyaura coupling. However, it is highly sensitive to acidic hydrolysis. Consequently, the causality of our workup design strictly prohibits the use of strong aqueous acids (e.g., 1M HCl) to quench the reaction or remove inorganic salts, as this would result in premature deprotection and potential loss of the product into the aqueous phase.

-

The Ether Linkage: The C–O bond is robust under standard cross-coupling conditions, but the strained 4-membered azetidine ring favors the use of milder bases (e.g., K₂CO₃ or K₃PO₄) over harsh nucleophilic bases (e.g., NaOH or KOtBu) to prevent unwanted ring-opening side reactions.

Catalyst Selection & Causality